![molecular formula C22H25ClN2O2 B2916041 3-(4-chloro-3-methylphenyl)-1-((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one CAS No. 2109283-87-4](/img/structure/B2916041.png)
3-(4-chloro-3-methylphenyl)-1-((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one
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Description
3-(4-chloro-3-methylphenyl)-1-((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one is a useful research compound. Its molecular formula is C22H25ClN2O2 and its molecular weight is 384.9. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Stereoselective Synthesis : A study detailed the stereoselective synthesis of an active metabolite of the PI3 kinase inhibitor PKI-179, showcasing the chemical synthesis capabilities for azabicyclo[3.2.1]octan derivatives (Zecheng Chen et al., 2010). This demonstrates the importance of such structures in the development of pharmaceutical agents.
Crystal Structure Characterization : Research on the crystal structure characterization of azabicyclo[3.2.1]octan derivatives highlights the importance of these compounds in understanding molecular interactions and conformations (Chao Wu et al., 2015). These studies are crucial for the design of new drugs and materials.
Pharmacological Potential
Substance P (NK1) Receptor Antagonists : A study identified a potent nonpeptide antagonist of the substance P (NK1) receptor, suggesting the therapeutic potential of azabicyclo compounds in treating conditions mediated by this receptor (R. Snider et al., 1991). This opens avenues for research into pain, depression, and anxiety disorders.
Herbicidal Activity : The synthesis of azabicyclo[3.2.1]oct-6-en-3-one derivatives and their herbicidal activity indicates the utility of these compounds in agricultural sciences (A. Costa et al., 1999). Developing new herbicides to manage weed resistance is an area of significant research interest.
properties
IUPAC Name |
3-(4-chloro-3-methylphenyl)-1-(3-pyridin-2-yloxy-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2O2/c1-15-12-16(5-9-20(15)23)6-10-22(26)25-17-7-8-18(25)14-19(13-17)27-21-4-2-3-11-24-21/h2-5,9,11-12,17-19H,6-8,10,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMCAFLDXXJFBQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCC(=O)N2C3CCC2CC(C3)OC4=CC=CC=N4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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